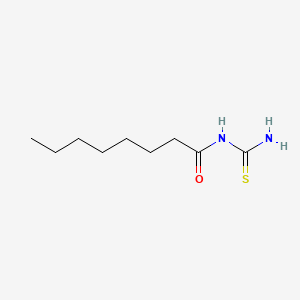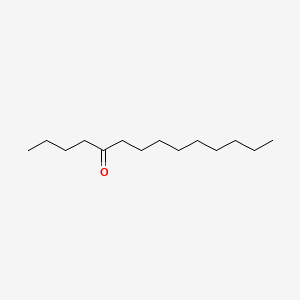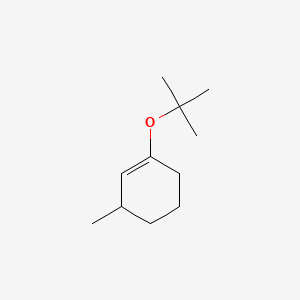
D,L-3-Isocyano-n-butyric acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D,L-3-Isocyano-n-butyric acid methyl ester: is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. It is known for its unique structure, which includes an isocyano group attached to a butyric acid methyl ester backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D,L-3-Isocyano-n-butyric acid methyl ester typically involves the reaction of methyl ketones with liquid ammonia to form imine intermediates. These intermediates are then treated with hydroxylamine-O-sulfonic acid to produce the desired diaziridines. The reaction conditions require careful control of temperature and pH to ensure the successful formation of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required conditions. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: D,L-3-Isocyano-n-butyric acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted butyric acid derivatives.
Scientific Research Applications
D,L-3-Isocyano-n-butyric acid methyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D,L-3-Isocyano-n-butyric acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The compound’s effects are mediated through specific pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Methyl butyrate: Similar ester structure but lacks the isocyano group.
Butyric acid: Similar carboxylic acid backbone but without the ester and isocyano groups.
Isocyanobutane: Contains the isocyano group but differs in the carbon chain structure.
Uniqueness: D,L-3-Isocyano-n-butyric acid methyl ester is unique due to the presence of both the isocyano group and the butyric acid methyl ester backbone. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl 3-isocyanobutanoate |
InChI |
InChI=1S/C6H9NO2/c1-5(7-2)4-6(8)9-3/h5H,4H2,1,3H3 |
InChI Key |
LYNKQPVWQDZAHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



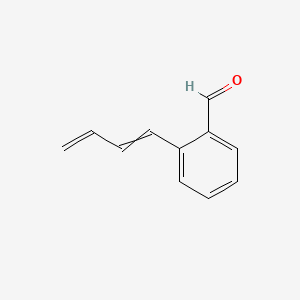
![1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
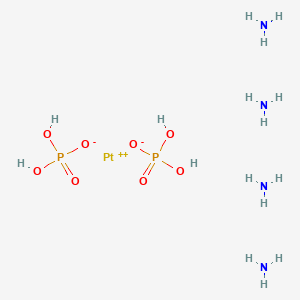
![barium(2+);[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;hydrate](/img/structure/B13832929.png)
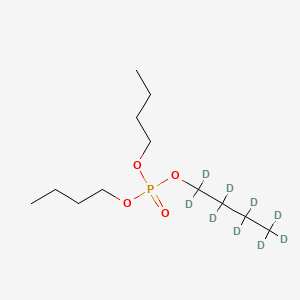
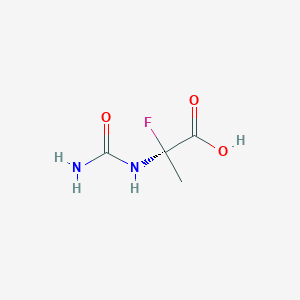
![2,5-Diazabicyclo[2.2.1]heptane,2-phenyl-](/img/structure/B13832951.png)
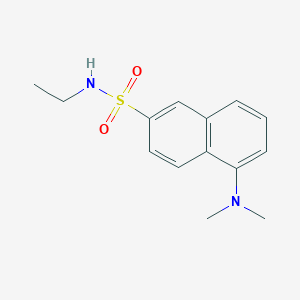
![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)
![5-O-[(3R)-1-benzylpyrrolidin-3-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B13832972.png)
